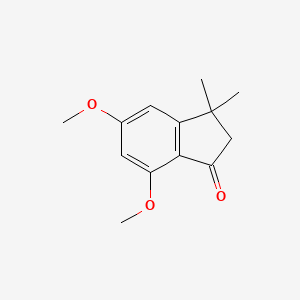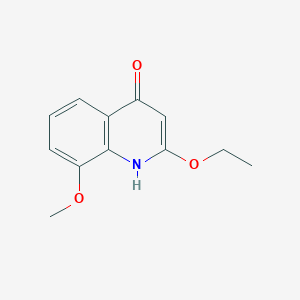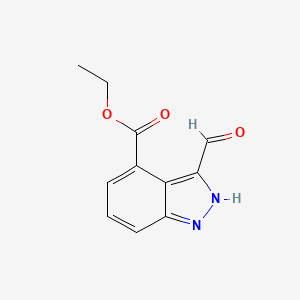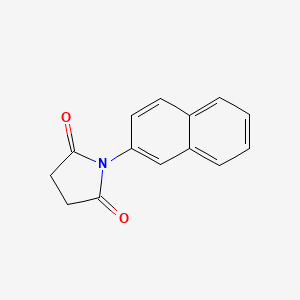
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H16O3 It is a derivative of indanone, characterized by the presence of methoxy groups at the 5 and 7 positions and two methyl groups at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyindanone and suitable reagents for methylation.
Reduction: The reduction of the carbonyl group to form the dihydro compound is carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A simpler analog without methoxy or methyl groups.
3-Methyl-1-indanone: Similar structure with a single methyl group at the 3 position.
2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and additional methyl groups.
Uniqueness
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of methoxy groups at the 5 and 7 positions and two methyl groups at the 3 position, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
618084-66-5 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
5,7-dimethoxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-10(14)12-9(13)5-8(15-3)6-11(12)16-4/h5-6H,7H2,1-4H3 |
Clave InChI |
FFJNJRJICPRCIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C1C=C(C=C2OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)




![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)




